molecular formula C15H16N2O4 B4252967 5-(2,3,4-trimethoxyphenyl)nicotinamide

5-(2,3,4-trimethoxyphenyl)nicotinamide

Cat. No.: B4252967
M. Wt: 288.30 g/mol
InChI Key: AEZHXCZZUSVHNR-UHFFFAOYSA-N
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Description

5-(2,3,4-Trimethoxyphenyl)nicotinamide is a nicotinamide derivative featuring a pyridine-3-carboxamide core substituted at the 5-position with a 2,3,4-trimethoxyphenyl group. The compound’s structure combines the hydrogen-bonding capacity of the carboxamide moiety with the lipophilic and electron-donating properties of the methoxy-substituted aromatic ring. This design is often leveraged in medicinal chemistry to enhance binding affinity to biological targets, particularly in anticancer drug development.

Properties

IUPAC Name

5-(2,3,4-trimethoxyphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-19-12-5-4-11(13(20-2)14(12)21-3)9-6-10(15(16)18)8-17-7-9/h4-8H,1-3H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZHXCZZUSVHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2=CC(=CN=C2)C(=O)N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 5-(2,3,4-Trimethoxyphenyl)nicotinamide with Analogues

Compound Name Core Structure Key Substituents Biological Activity Solubility/Stability Insights
This compound Nicotinamide (pyridine) 5-(2,3,4-trimethoxyphenyl) Anticancer (hypothesized) Moderate solubility in polar solvents (estimated)
4-[5-(2,3,4-Trimethoxyphenyl)-pyrazoline]benzenesulphonamide Pyrazoline 2,3,4-trimethoxyphenyl, sulphonamide Anticancer (OSCC cell lines) Enhanced solubility due to sulphonamide
4-Aza-2,3-didehydropodophyllotoxin derivatives Podophyllotoxin analog R = 2,3,4-trimethoxyphenyl Antitumor (broad-spectrum) High lipophilicity; stability under physiological conditions
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide Nicotinamide 4-(trimethylsilyl), 5-methoxy Not reported (structural analog) Increased lipophilicity due to silyl group
Nifedipine 1,4-dihydropyridine 3,5-dicarboxylate, nitro group Calcium channel blockade Low aqueous solubility; pH-dependent stability

Physicochemical Properties

  • Solubility :
    • The target compound’s solubility is expected to be moderate, comparable to Nifedipine (0.01–0.1 mg/mL in water), due to the balance between the polar carboxamide and lipophilic trimethoxyphenyl groups .
    • Pyrazoline sulphonamide derivatives () show improved aqueous solubility (>1 mg/mL) due to the ionizable sulphonamide group .
  • Lipophilicity: The trimethylsilyl-substituted nicotinamide () exhibits higher logP values than the target compound, highlighting the impact of bulky, non-polar substituents on membrane permeability .

Thermodynamic and Stability Profiles

  • Nifedipine’s solid-liquid equilibrium data () provide a benchmark for understanding the target compound’s crystallization behavior. For instance, methoxy groups may enhance melting points (e.g., Nifedipine melts at 172–174°C) compared to alkyl or silyl substituents .
  • Stability under physiological pH: The electron-withdrawing carboxamide group in nicotinamide derivatives may reduce hydrolytic degradation compared to ester-containing analogs like Nifedipine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2,3,4-trimethoxyphenyl)nicotinamide
Reactant of Route 2
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5-(2,3,4-trimethoxyphenyl)nicotinamide

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